molecular formula C19H15ClN2O4 B2577674 Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate CAS No. 1207050-08-5

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate

Cat. No.: B2577674
CAS No.: 1207050-08-5
M. Wt: 370.79
InChI Key: DFLIVHATYAJMAU-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a quinoline ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate typically involves the reaction of 2-chloroaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 4-hydroxyquinoline-2-carboxylic acid under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimalarial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pamaquine: An antimalarial agent with a similar quinoline ring system.

    Chloroquine: Another antimalarial compound with structural similarities.

    Tafenoquine: Known for its antimalarial properties and quinoline structure.

    Bulaquine: A derivative of primaquine with enhanced activity.

    Quinine: A well-known antimalarial agent with a quinoline core.

    Mefloquine: Used for the treatment and prevention of malaria.

    Amodiaquine: Exhibits both antimalarial and anti-inflammatory activities.

Uniqueness

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-25-19(24)16-10-17(12-6-2-4-8-14(12)21-16)26-11-18(23)22-15-9-5-3-7-13(15)20/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLIVHATYAJMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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